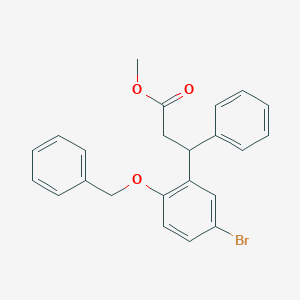

Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrO3/c1-26-23(25)15-20(18-10-6-3-7-11-18)21-14-19(24)12-13-22(21)27-16-17-8-4-2-5-9-17/h2-14,20H,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFFQILYKHDSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501194621 | |

| Record name | Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156755-24-7 | |

| Record name | Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156755-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

CAS Number: 156755-24-7

This guide provides a comprehensive overview of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, a plausible synthetic route via Michael addition, characterization methods, and its significant applications in medicinal chemistry.

Compound Overview

This compound is a complex organic molecule with the chemical formula C₂₃H₂₁BrO₃ and a molecular weight of 425.32 g/mol .[1] Its structure, featuring a benzyloxy group, a bromine substituent, and a phenylpropanoate chain, makes it a versatile precursor for the synthesis of bioactive molecules. It is particularly noted for its role as an intermediate in the development of compounds with potential anti-inflammatory and central nervous system (CNS) activities.[1] Furthermore, its structural framework is integral to the preparation of benzoxazole and chroman derivatives, which are significant scaffolds in drug discovery.[1]

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 156755-24-7 |

| Molecular Formula | C₂₃H₂₁BrO₃ |

| Molecular Weight | 425.32 g/mol [1] |

| Appearance | Expected to be a solid at room temperature |

| Storage | Room temperature[1] |

Synthesis and Mechanism

The synthesis of this compound is logically achieved through a Michael addition reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This conjugate addition involves a Michael donor (a nucleophile) and a Michael acceptor (an α,β-unsaturated carbonyl compound).[1]

In this specific synthesis, the Michael donor is the enolate of methyl phenylacetate, and the Michael acceptor is a chalcone derivative, (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of the Chalcone Precursor

The synthesis begins with the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde to form the chalcone backbone.

-

Protocol:

-

Dissolve 2-hydroxy-5-bromoacetophenone and benzaldehyde in ethanol.

-

Add a solution of sodium hydroxide in water dropwise while maintaining the temperature below 25°C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure (E)-1-(2-hydroxy-5-bromophenyl)-3-phenylprop-2-en-1-one.

-

Step 2: Benzylation of the Chalcone

The hydroxyl group of the chalcone is protected with a benzyl group via a Williamson ether synthesis.

-

Protocol:

-

To a solution of the chalcone from Step 1 in acetone, add anhydrous potassium carbonate and benzyl bromide.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

-

The crude product, (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one, can be purified by column chromatography.

-

Step 3: Michael Addition Reaction

The core structure is formed through the conjugate addition of the enolate of methyl phenylacetate to the benzylated chalcone.

-

Protocol:

-

To a suspension of a strong base, such as sodium hydride, in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of methyl phenylacetate in THF dropwise at 0°C.

-

Stir the mixture at room temperature for a short period to ensure complete enolate formation.

-

Cool the reaction mixture back to 0°C and add a solution of the benzylated chalcone from Step 2 in THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Reaction Mechanism

The Michael addition proceeds through the following key steps:

-

Enolate Formation: A base abstracts an acidic α-hydrogen from methyl phenylacetate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone.

-

Protonation: The resulting enolate intermediate is protonated during the aqueous workup to yield the final product.

Sources

Technical Guide: Physicochemical Characterization of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate, a key intermediate in pharmaceutical research and development.[1] While experimental data for certain properties of this specific molecule are not extensively available in public literature, this document consolidates confirmed foundational data, presents theoretical predictions for key physical parameters, and offers detailed, field-proven experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate the handling, characterization, and application of this compound in a laboratory setting. The methodologies described are designed to ensure scientific integrity and provide a self-validating framework for data generation.

Introduction and Molecular Overview

This compound (CAS Number: 156755-24-7) is a complex organic molecule that serves as a valuable building block in the synthesis of novel pharmaceutical agents.[1] Its structure, featuring a benzyloxy group, a brominated phenyl ring, and a phenylpropanoate ester moiety, makes it a versatile precursor for a variety of bioactive compounds.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Molecular Structure:

Caption: 2D representation of this compound.

Core Physical Properties

The fundamental physical properties of a compound are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₁BrO₃ | [1][] |

| Molecular Weight | 425.32 g/mol | [1][] |

| CAS Number | 156755-24-7 | [1] |

| Appearance | Not explicitly reported; likely a solid at room temperature based on its high molecular weight. | Theoretical |

| Storage | Room temperature | [1] |

Experimental Determination of Physical Properties: Protocols and Rationale

Given the limited availability of experimental data, this section provides detailed protocols for the determination of key physical properties.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound, while a broad range may indicate the presence of impurities.

Protocol:

-

Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Solubility Assessment

Rationale: Understanding the solubility profile is essential for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques (e.g., NMR, HPLC).

Protocol:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane, and dimethyl sulfoxide).

-

Procedure:

-

To a small vial, add approximately 10 mg of the compound.

-

Add the selected solvent dropwise while vortexing or stirring.

-

Continue adding the solvent up to a volume of 1 mL.

-

Observe and record whether the compound dissolves completely. Solubility can be qualitatively described as soluble, partially soluble, or insoluble.

-

For quantitative analysis, a saturated solution can be prepared, and the concentration can be determined using techniques like UV-Vis spectroscopy or HPLC after calibration.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

-

Expected Chemical Shifts:

-

Aromatic protons: ~6.8-7.5 ppm. The protons on the brominated and phenyl rings will appear in this region.

-

Benzyloxy methylene protons (-O-CH₂-Ph): ~5.0-5.2 ppm as a singlet.

-

Methine proton (-CH-Ph): A multiplet around 4.5-5.0 ppm.

-

Methylene protons (-CH₂-COO): A multiplet around 2.8-3.2 ppm.

-

Methyl ester protons (-COOCH₃): A singlet around 3.6-3.8 ppm.

-

¹³C NMR (Carbon NMR):

-

Expected Chemical Shifts:

-

Carbonyl carbon (-COO-): ~170-175 ppm.

-

Aromatic carbons: ~110-160 ppm.

-

Benzyloxy methylene carbon (-O-CH₂-Ph): ~70 ppm.

-

Methine carbon (-CH-Ph): ~45-55 ppm.

-

Methylene carbon (-CH₂-COO): ~35-45 ppm.

-

Methyl ester carbon (-COOCH₃): ~52 ppm.

-

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) to confirm assignments.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

-

Expected Molecular Ion Peak: For the molecular formula C₂₃H₂₁BrO₃, the expected monoisotopic mass is approximately 424.0674 u for [M]⁺ and 426.0653 u for [M+2]⁺ due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

-

Expected Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), the benzyl group (-CH₂Ph), and cleavage of the propanoate chain.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for LC-MS, while electron ionization (EI) is used for GC-MS.

-

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound.

Caption: Recommended workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While a complete experimental dataset is not currently available in the public domain, the provided information on its basic properties, coupled with detailed experimental protocols, offers a robust framework for researchers to generate reliable data. Adherence to these methodologies will ensure the quality and consistency of the compound for its intended applications in pharmaceutical research and development.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

PubChem. Methyl 3-(2-benzyloxy-5-methylphenyl)-3-phenylpropionate. Available from: [Link]

-

PubChem. 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. Available from: [Link]

Sources

Structure elucidation of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

An In-Depth Technical Guide to the Structure Elucidation of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and pharmacological data, leading to significant loss of time and resources. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and spectroscopic techniques required for the complete structure elucidation of this compound, a key intermediate in the synthesis of various bioactive molecules.

With a molecular formula of C₂₃H₂₁BrO₃ and a molecular weight of 425.32 g/mol , this compound possesses multiple structural features—including two distinct aromatic rings, a chiral center, an ester, and an ether linkage—that present a compelling case study for the integrated application of modern spectroscopic methods. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a logical framework for tackling complex molecular structures with confidence and scientific rigor.

The Strategic Imperative: A Multi-Technique Approach

The elucidation of a novel organic compound is rarely accomplished with a single analytical technique. Instead, it requires a synergistic approach where data from multiple spectroscopic methods are integrated to build a cohesive and self-validating structural hypothesis. Our strategy follows a logical progression from the general to the specific:

-

Determination of Molecular Formula & Weight: Primarily achieved through Mass Spectrometry (MS).

-

Identification of Functional Groups: Uncovered using Infrared (IR) Spectroscopy.

-

Elucidation of the Carbon-Hydrogen Framework & Connectivity: The most detailed information, derived from a suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, and 2D-NMR techniques (COSY, HSQC, HMBC).

This multi-pronged strategy ensures that each piece of spectral data corroborates the others, leading to an unambiguous and trustworthy structural assignment.

Caption: A logical workflow for structure elucidation.

Part 1: Mass Spectrometry – Defining the Molecular Blueprint

Mass spectrometry is the foundational first step, providing the molecular weight of the compound and, with high-resolution instruments, its exact elemental composition.

Expert Insight: For a molecule containing bromine, MS is particularly powerful. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic doublet (M and M+2) of nearly equal intensity. This isotopic signature is a crucial validation point.

Expected Data for C₂₃H₂₁BrO₃:

-

High-Resolution MS (HRMS): Expected m/z for [M+H]⁺: 425.0747 (for ⁷⁹Br) and 427.0726 (for ⁸¹Br). Observing this doublet confirms the presence of one bromine atom and validates the molecular formula.

-

Fragmentation Pattern: The molecule is expected to fragment at its weakest bonds, primarily the C-O ether linkage and around the ester group. Key expected fragments would include:

-

Loss of the benzyl group: [M - C₇H₇]⁺ at m/z 334/336. The C₇H₇⁺ fragment itself would produce a strong peak at m/z 91.

-

Loss of the methoxy group: [M - OCH₃]⁺ at m/z 394/396.

-

Loss of the methyl ester group: [M - CO₂CH₃]⁺ at m/z 366/368.

-

| Fragment | Description | Expected m/z (⁷⁹Br/⁸¹Br) |

| [M]⁺ | Molecular Ion | 424 / 426 |

| [M - OCH₃]⁺ | Loss of methoxy radical | 394 / 396 |

| [M - C₇H₇]⁺ | Loss of benzyl radical | 334 / 336 |

| [C₇H₇]⁺ | Benzyl/Tropylium cation | 91 |

Part 2: Infrared Spectroscopy – Identifying Key Functional Groups

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and non-destructive method for identifying functional groups.

Expert Insight: The most telling peak in the IR spectrum will be the strong absorbance from the ester carbonyl (C=O) group. Its position indicates the electronic environment. For a typical aliphatic ester, this appears around 1735-1750 cm⁻¹. The presence of aromatic rings will be confirmed by C=C stretching in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Significance |

| ~3100-3000 | Aromatic C-H Stretch | Confirms presence of phenyl rings |

| ~2950-2850 | Aliphatic C-H Stretch | Confirms propanoate backbone |

| ~1740 | Ester C=O Stretch | Key evidence for the methyl ester group |

| ~1600, ~1475 | Aromatic C=C Stretch | Confirms aromatic rings |

| ~1250, ~1050 | C-O Stretch | Consistent with ester and ether linkages |

Part 3: Nuclear Magnetic Resonance – Assembling the Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, count, and connectivity of every proton and carbon atom.

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum maps the chemical environment of all protons. By analyzing their chemical shift (position), integration (area under the peak), and multiplicity (splitting pattern), we can deduce the structure piece by piece.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 - 7.20 | Multiplet | 10H | Aromatic H's (Phenyl & Benzyloxy) | Standard region for unsubstituted and substituted phenyl protons. |

| ~7.15 | Doublet of d | 1H | Ar-H (on bromophenyl, ortho to C-Br) | Deshielded by adjacent Br and influenced by the bulky propanoate group. |

| ~6.85 | Doublet | 1H | Ar-H (on bromophenyl, ortho to O-Bn) | Shielded by the electron-donating ether oxygen. |

| ~5.05 | Singlet | 2H | -O-CH₂ -Ph | Methylene protons of the benzyl ether group, typically a singlet. |

| ~4.50 | Triplet | 1H | -CH (Ph)-CH₂- | The methine proton at the chiral center, split by the adjacent CH₂ group. |

| ~3.60 | Singlet | 3H | -COOCH₃ | Methyl ester protons, typically a sharp singlet in this region. |

| ~2.90 | Doublet | 2H | -CH(Ph)-CH₂ - | Methylene protons adjacent to the chiral center, appearing as a doublet due to splitting by the methine proton. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals every unique carbon atom in the molecule. For this compound, we expect to see 23 distinct signals, confirming the molecular formula's carbon count.

Predicted ¹³C NMR Data:

| Predicted Shift (ppm) | Carbon Environment | Rationale |

| ~172 | Ester Carbonyl (C =O) | Characteristic chemical shift for an ester carbonyl carbon. |

| ~155 | Ar-C -OBn | Aromatic carbon attached to the ether oxygen, highly deshielded. |

| ~140 - 127 | Aromatic C 's | Region for the 12 carbons of the two phenyl rings and the brominated ring. |

| ~115 | Ar-C -Br | Aromatic carbon attached to bromine, shielded relative to others. |

| ~70 | -O-CH₂ -Ph | Benzyl ether methylene carbon. |

| ~52 | -COOCH₃ | Methyl ester carbon. |

| ~45 | -CH (Ph)- | Methine carbon at the chiral center. |

| ~40 | -CH₂ -COO- | Methylene carbon adjacent to the ester. |

2D NMR: Confirming Connectivity

While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. A key expected correlation would be between the methine proton (~4.50 ppm) and the adjacent methylene protons (~2.90 ppm), confirming the -CH-CH₂- fragment of the propanoate chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon. This would definitively link the proton signals in the table above to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for mapping the molecular skeleton, showing correlations between protons and carbons that are 2-3 bonds away.

Key Expected HMBC Correlations to Unambiguously Confirm the Structure:

Caption: Expected key 2- and 3-bond HMBC correlations.

-

The methyl protons (~3.60 ppm) will show a correlation to the ester carbonyl carbon (~172 ppm).

-

The methine proton (~4.50 ppm) will show correlations to the carbons of the phenyl ring attached to it, the carbons of the bromophenyl ring, and the ester carbonyl carbon .

-

The benzylic methylene protons (~5.05 ppm) will show a correlation to the aromatic carbon of the bromophenyl ring to which the ether is attached (~155 ppm).

Experimental Protocols

Scientific integrity requires reproducible methods. The following are standard, field-proven protocols for acquiring the necessary data.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Method:

-

Set the ionization mode to positive electrospray (ESI+).

-

Infuse the sample at a flow rate of 5-10 µL/min.

-

Acquire data over a mass range of m/z 100-1000.

-

Use a known calibration standard to ensure high mass accuracy (<5 ppm).

-

-

Data Analysis: Identify the m/z values for the [M+H]⁺ and/or [M+Na]⁺ ions. Analyze the isotopic pattern to confirm the presence and number of bromine atoms.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If an oil, a thin film can be prepared between two salt plates (NaCl or KBr).

-

Instrumentation: A standard FT-IR spectrometer.

-

Method:

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the wavenumbers of key absorption bands and assign them to the corresponding functional groups.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Method (1D Spectra):

-

¹H NMR: Acquire with a 90° pulse angle, a relaxation delay of at least 1 second, and typically 8-16 scans.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence, a 30-45° pulse angle, a relaxation delay of 2 seconds, and accumulate several hundred to several thousand scans for adequate signal-to-noise.

-

-

Method (2D Spectra):

-

Acquire standard COSY, HSQC, and HMBC experiments using the manufacturer's pre-defined parameter sets, optimizing as needed for the specific compound.

-

-

Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm. Integrate ¹H peaks, determine multiplicities, and assign all signals based on chemical shifts, couplings, and 2D correlations.

Conclusion

The structure elucidation of this compound is a clear demonstration of the power of an integrated spectroscopic approach. By systematically employing Mass Spectrometry to define the molecular formula, Infrared Spectroscopy to identify key functional groups, and a suite of 1D and 2D NMR techniques to piece together the atomic framework, a complete and unambiguous structural assignment can be achieved. This methodical process, grounded in the fundamental principles of spectroscopy and analytical chemistry, ensures the highest level of scientific integrity and provides the trustworthy data essential for advancing drug development and chemical research.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

PubChem. 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Available from: [Link]

-

PubChem. Methyl 3-(2-benzyloxy-5-methylphenyl)-3-phenylpropionate. National Center for Biotechnology Information. Available from: [Link]

-

Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. Preprints.org. Available from: [Link]

-

MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. Available from: [Link]

-

Edinburgh Instruments. An Overview of Spectroscopic Techniques in Pharmaceuticals. Available from: [Link]

-

SpectraBase. Methyl 3-[2-dimethylaminomethylphenyl]-3-phenyl-propanoate - Optional[13C NMR]. Wiley-VCH GmbH. Available from: [Link]

-

Taylor & Francis Online. Structure elucidation – Knowledge and References. Available from: [Link]

-

ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

-

National Institutes of Health (NIH). Tools shaping drug discovery and development. Available from: [Link]

-

Lab Manager. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl propanoate. Available from: [Link]

-

Doc Brown's Chemistry. The 1H NMR spectrum of methyl propanoate. Available from: [Link]

- Pearson+. *The standard 13C NMR spectrum of phenyl

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate, an important intermediate in pharmaceutical synthesis.[1] We will delve into a theoretical prediction of the spectrum, detailing the expected chemical shifts, integration, and multiplicity for each proton environment. The guide emphasizes the structural nuances revealed by ¹H NMR, such as the diastereotopicity of the methylene protons adjacent to the stereocenter. Furthermore, a validated, step-by-step protocol for sample preparation and data acquisition is presented to ensure the generation of high-quality, reproducible spectra. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.

Introduction to the Analyte and Spectroscopic Challenge

This compound is a complex organic molecule characterized by multiple aromatic systems, an ester functional group, a benzylic ether, and a stereocenter. Its molecular formula is C₂₃H₂₁BrO₃.[1] The precise confirmation of its covalent structure is paramount for its use in subsequent synthetic steps in medicinal chemistry.

¹H NMR spectroscopy stands as the definitive analytical technique for this purpose, providing unparalleled insight into the electronic environment of every proton in the molecule. However, the structural complexity presents a fascinating challenge for spectral interpretation. Key features to resolve include:

-

The overlapping signals in the congested aromatic region.

-

The presence of a chiral center, which renders the adjacent methylene protons chemically non-equivalent (diastereotopic).[2]

-

The distinct chemical shifts of protons influenced by potent anisotropic and inductive effects from nearby functional groups.

This guide will systematically deconstruct the molecule's structure to predict and interpret these features, providing a clear roadmap for its spectroscopic analysis.

Molecular Structure and Proton Environments

To facilitate a detailed analysis, the protons within the molecule are systematically labeled. The presence of a single chiral center at the C3 position means that the two protons of the C2 methylene group (H₂') are diastereotopic and thus, are expected to be chemically and magnetically non-equivalent.[3][4][5]

Caption: Labeled structure of the target analyte.

Theoretical ¹H NMR Spectral Prediction

The predicted spectrum is derived from established principles of chemical shift theory, spin-spin coupling, and analysis of substituent effects on aromatic systems.[6][7][8][9]

Chemical Shift (δ)

The chemical shift of a proton is dictated by its local electronic environment.[10][11]

-

Aliphatic Protons: The methyl ester protons (-COOCH₃) are deshielded by the adjacent oxygen and carbonyl group, typically appearing around 3.5-4.1 ppm.[12][13][14] The methine proton (-CH-) is significantly deshielded by two adjacent aromatic rings and will appear further downfield. The diastereotopic methylene protons (-CH₂-) are adjacent to the carbonyl group, placing them in the 2-3 ppm range.[15]

-

Benzylic Protons: The methylene protons of the benzyloxy group (-OCH₂Ph) are deshielded by both the adjacent oxygen and the aromatic ring, typically resonating between 4.5 and 5.5 ppm.[10]

-

Aromatic Protons: Protons on a benzene ring typically resonate between 6.5 and 8.5 ppm.[16] Their precise shifts are modulated by the electronic nature of the ring's substituents. Electron-donating groups (like -OR) shield ortho and para positions, shifting them upfield, while electron-withdrawing groups (like -Br) and the general ring current effect cause deshielding.[17]

Multiplicity (Splitting Pattern)

The splitting of a signal is governed by the number of non-equivalent neighboring protons (n) and follows the n+1 rule for first-order spectra.[18][19]

-

Singlets (s): Protons with no adjacent non-equivalent protons, such as the methyl ester (-OCH₃) and the benzyloxy methylene (-OCH₂Ph), will appear as singlets.

-

Complex Multiplets: The methine proton (H3) is coupled to the two diastereotopic methylene protons (H2'a and H2'b). Since J(H3-H2'a) and J(H3-H2'b) are likely different, this signal will appear as a doublet of doublets (dd) or a triplet (t) if the coupling constants are coincidentally similar.

-

The diastereotopic protons (H2'a and H2'b) are coupled to each other (geminal coupling, ²J) and to the methine proton (vicinal coupling, ³J). This results in two distinct signals, each appearing as a doublet of doublets.[2]

-

Aromatic protons exhibit ortho (³J ≈ 7-10 Hz), meta (⁴J ≈ 2-3 Hz), and sometimes para (⁵J ≈ 0-1 Hz) coupling, leading to doublets, triplets, and more complex patterns.[20]

Integration

The integrated area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative count of each type of proton in the molecule, serving as a critical validation of the structural assignment.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for this compound, assuming acquisition in a standard deuterated solvent like CDCl₃.

| Proton Label(s) | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOCH ₃ | ~ 3.65 | 3H | s (singlet) | N/A |

| -CH ₂'ₐ-COO- | ~ 2.85 | 1H | dd (doublet of doublets) | ²J ≈ 15-17 (geminal), ³J ≈ 6-8 (vicinal) |

| -CH ₂'b-COO- | ~ 3.05 | 1H | dd (doublet of doublets) | ²J ≈ 15-17 (geminal), ³J ≈ 8-10 (vicinal) |

| Ar-CH -Ar | ~ 4.80 | 1H | t or dd | ³J ≈ 7-9 (vicinal) |

| -OCH ₂-Ph | ~ 5.10 | 2H | s (singlet) | N/A |

| Aromatic H | ~ 6.80 - 7.50 | 13H | m (multiplet) | Ortho: 7-9, Meta: 2-3 |

Experimental Protocol for Spectrum Acquisition

Adherence to a rigorous experimental protocol is essential for obtaining high-resolution, artifact-free NMR spectra.[21] This protocol is designed to be self-validating by incorporating standard best practices.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-25 mg of the solid analyte.[22]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[23] The deuterated solvent is crucial to avoid overwhelming the analyte signals and to provide a lock signal for the spectrometer.[21]

-

Dissolution: Transfer the analyte to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[24]

-

Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution is critical for achieving good magnetic field homogeneity (shimming).[24]

-

Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral resolution.[22]

-

Standard Addition: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0.00 ppm. Modern spectrometers can often reference the residual solvent peak, but TMS provides an absolute standard.[23]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Spectrometer Workflow

The following workflow outlines the logical steps from sample preparation to final analysis.

Caption: Standard workflow for NMR analysis.

Detailed Spectral Analysis (Hypothetical)

A detailed walkthrough of the predicted spectrum from downfield to upfield provides the most logical interpretation.

-

δ 7.50 - 6.80 ppm (Multiplet, 13H): This complex region corresponds to the 13 protons on the three aromatic rings. The signals will overlap, but 2D NMR techniques like COSY and HSQC would be required for unambiguous assignment of each individual proton. The protons on the brominated ring will be influenced by the ortho-benzyloxy group (electron-donating) and the meta-bromo group (electron-withdrawing). The five protons of the unsubstituted phenyl ring of the benzyloxy group and the five protons of the C3-phenyl group will contribute to this region, likely appearing as complex multiplets.

-

δ 5.10 ppm (Singlet, 2H): This sharp singlet is characteristic of the two equivalent benzylic protons of the -OCH₂Ph group. The absence of splitting confirms there are no adjacent protons. Its downfield position is due to the combined deshielding effects of the adjacent oxygen atom and the phenyl ring.

-

δ 4.80 ppm (Triplet or DD, 1H): This signal corresponds to the methine proton at the chiral center (C3). It is strongly deshielded by the two attached aromatic rings. It will be split by the two diastereotopic C2 protons, likely appearing as a doublet of doublets or a pseudo-triplet.

-

δ 3.65 ppm (Singlet, 3H): This distinct singlet is unambiguously assigned to the three equivalent protons of the methyl ester (-COOCH₃). Its chemical shift is typical for this functional group, and the singlet multiplicity confirms the absence of any neighboring protons.[14]

-

δ 3.05 and 2.85 ppm (Two Doublets of Doublets, 1H each): These two distinct signals represent the two diastereotopic methylene protons (H₂'ₐ and H₂'b). Because they are in a chiral environment, they are chemically non-equivalent. Each proton is split by its geminal partner (a large coupling, ²J ≈ 15-17 Hz) and the vicinal methine proton (a smaller coupling, ³J ≈ 6-10 Hz), resulting in two separate doublets of doublets. This "ABX" spin system is a hallmark of diastereotopic methylene protons adjacent to a methine proton.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its definitive identification. The key diagnostic features include a singlet for the methyl ester, a singlet for the benzyloxy methylene protons, a complex aromatic region integrating to thirteen protons, and most significantly, a pair of distinct doublet of doublets for the diastereotopic methylene protons adjacent to the chiral center. This detailed analysis, combining theoretical prediction with a robust experimental protocol, serves as an authoritative guide for researchers, ensuring accurate and confident structural elucidation of this and similarly complex molecules.

References

-

NMR Sample Preparation. University of Ottawa. [Link]

-

Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

-

Bagno, A., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

-

Problem Solving Predicting NMR Spectra of Molecule. YouTube. [Link]

-

Complete prediction of the1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. ResearchGate. [Link]

-

How to Predict the Number of Signals in a 1H NMR. YouTube. [Link]

-

Methoxy groups just stick out. ACD/Labs. [Link]

-

Vicinal 1H–1H NMR Coupling Constants from Density Functional Theory as Reliable Tools for Stereochemical Analysis of Highly Flexible Multichiral Center Molecules. ACS Publications. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. University of California, Irvine. [Link]

-

Interpreting. OpenOChem Learn. [Link]

-

Interpreting Aromatic NMR Signals. YouTube. [Link]

-

1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). MDPI. [Link]

-

NMR spectra were recorded on a Bruker Avance-III (500 MHz) spectrometer. The Royal Society of Chemistry. [Link]

-

1H NMR: Topicity & Equivalence. YouTube. [Link]

-

1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

-

Types of Protons. Chemistry LibreTexts. [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn. [Link]

-

Spectroscopy Tutorial: Esters. UCLA. [Link]

-

NMR Chemical Shifts. J. Org. Chem. [Link]

-

NMR Coupling Constants. Iowa State University. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]

-

Chemical Shifts 1H-NMR. University of São Paulo. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group. Modgraph. [Link]

-

1H NMR: How Many Signals? Master Organic Chemistry. [Link]

-

Chemical shifts. University of Cambridge. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

1 H NMR spectra indicate the change of chemical shift of methoxy group. ResearchGate. [Link]

-

The 1 H NMR spectrum of methyl propanoate. docbrown.info. [Link]

-

¹H NMR Spectra and Interpretation. Chemistry LibreTexts. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). HMDB. [Link]

-

This compound. MySkinRecipes. [Link]

-

NMR spectrum of methyl propanoate. YouTube. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 5. youtube.com [youtube.com]

- 6. Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. acdlabs.com [acdlabs.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. acdlabs.com [acdlabs.com]

- 20. m.youtube.com [m.youtube.com]

- 21. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 22. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 23. ocw.mit.edu [ocw.mit.edu]

- 24. organomation.com [organomation.com]

An In-depth Technical Guide to the 13C NMR Analysis of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug development, providing unparalleled insight into the carbon framework of molecules. This guide offers a comprehensive analysis of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate, a complex molecule featuring multiple aromatic systems and a chiral backbone. By dissecting its structure and applying fundamental principles of NMR spectroscopy, we will predict the 13C NMR spectrum, assign chemical shifts to each unique carbon atom, and outline advanced experimental protocols for definitive structural verification. This document serves as a practical, in-depth resource for scientists engaged in the structural elucidation of novel organic compounds.

Introduction to 13C NMR Spectroscopy in Structural Elucidation

13C NMR spectroscopy detects the magnetic properties of the 13C isotope. Although 13C has a low natural abundance (~1.1%), modern NMR techniques, such as proton decoupling, allow for the routine acquisition of high-resolution spectra. Each unique carbon atom in a molecule produces a distinct signal, or peak, in the spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus.[1][2]

Key factors influencing the 13C chemical shift include:

-

Hybridization: sp2-hybridized carbons (alkenes, aromatics, carbonyls) resonate at a higher chemical shift (downfield) compared to sp3-hybridized carbons (alkanes).[3][4]

-

Electronegativity: The presence of nearby electronegative atoms (e.g., oxygen, bromine) deshields the carbon nucleus, causing its signal to shift downfield to a higher ppm value.[4]

-

Magnetic Anisotropy: The π-electron systems of aromatic rings and carbonyl groups generate local magnetic fields that significantly influence the chemical shifts of nearby carbons.

For professionals in drug development, 13C NMR is a critical tool for verifying molecular structure, identifying impurities, and confirming the outcome of synthetic transformations.

Molecular Structure Analysis

To interpret the 13C NMR spectrum, we must first identify every chemically non-equivalent carbon atom in this compound. Due to the lack of symmetry in the molecule, all 23 carbon atoms are unique and will theoretically produce 23 distinct signals in the 13C NMR spectrum.

The structure is systematically labeled below for clarity throughout this analysis.

Caption: Labeled structure of the target molecule.

Predicted 13C NMR Spectrum and Signal Assignment

The prediction of chemical shifts is based on the analysis of substituent effects and comparison with data from analogous compounds.[5][6][7] The solvent is assumed to be deuterated chloroform (CDCl3), a common choice for NMR analysis.[8][9]

Carbonyl and Ester Carbons (C1, OCH3)

-

C1 (Ester Carbonyl): Carbonyl carbons in esters are significantly deshielded and typically appear in the range of 160-185 ppm .[10] For methyl propanoate, the carbonyl carbon appears at ~174 ppm.[8][11] We predict the C1 signal to be in the region of 172-175 ppm .

-

OCH3 (Methoxy Carbon): The carbon of the methyl ester group is attached to an electronegative oxygen atom and is expected in the 50-65 ppm range.[7] For methyl propanoate, this signal is at ~51 ppm. We predict a similar shift of ~52 ppm .

Aliphatic Backbone (C2, C3)

-

C2 (-CH2-): This methylene carbon is adjacent to the carbonyl group. In similar propanoate structures, this carbon appears around 35-45 ppm.[12] We predict C2 to be in the range of ~40-45 ppm .

-

C3 (-CH-): This methine carbon is bonded to two bulky phenyl rings, which will deshield it. Its chemical shift is expected to be slightly downfield from C2, likely in the ~45-50 ppm range.

Phenyl Ring A (unsubstituted)

-

C4 (Quaternary): The carbon directly attached to the aliphatic chain (ipso-carbon) will be slightly deshielded. Its signal is predicted to be around 140-144 ppm .

-

C5, C9 (ortho): These carbons are two bonds away from the substituent. Their chemical shifts are expected to be in the typical aromatic region of ~128-129 ppm .

-

C6, C8 (meta): These carbons are generally least affected by the substituent and will resonate around ~127-128 ppm .

-

C7 (para): The para carbon will also be in the typical aromatic region, predicted at ~126-127 ppm .

Substituted Phenyl Ring B and Benzyloxy Group

The chemical shifts of this ring are governed by the additive effects of the bromo, benzyloxy, and alkyl substituents. Substituent effects (SCS) are well-documented for predicting shifts in substituted benzenes.[13][14][15][16][17][18][19]

-

C16 (-OCH2-): The benzylic methylene carbon is attached to an oxygen and a phenyl ring. It is expected to appear in the 65-75 ppm range. A known value for a similar benzyloxy group is ~71 ppm.[20] We predict C16 at ~71 ppm .

-

C14 (Quaternary, C-O): This carbon is attached to the benzyloxy group. The electronegative oxygen causes a strong downfield shift. This signal is predicted to be in the 155-158 ppm range.

-

C10 (Quaternary, C-C3): This ipso-carbon is attached to the aliphatic chain. Its shift will be influenced by the other substituents, predicted around 135-138 ppm .

-

C12 (Quaternary, C-Br): The "heavy atom effect" of bromine can be complex, but direct attachment typically causes a shielding effect (upfield shift) relative to what might be expected from electronegativity alone.[21] We predict this signal in the 115-120 ppm range.

-

C11, C13, C15 (CH): The remaining aromatic protons will be influenced by the ortho, meta, and para relationships to the three substituents, leading to distinct signals expected between 114-132 ppm .

Benzyloxy Phenyl Ring C

-

C17 (Quaternary): The ipso-carbon attached to the methylene group is predicted around 136-138 ppm .

-

C18, C22 (ortho), C19, C21 (meta), C20 (para): These carbons belong to a standard benzyl group and will have predictable shifts in the aromatic region: ~128.5 ppm (ortho/meta) and ~128.0 ppm (para) .

Summary of Predicted Chemical Shifts

| Carbon Atom(s) | Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | C=O (Ester) | 172-175 | Characteristic region for ester carbonyls.[10] |

| C14 | C-O (Aromatic) | 155-158 | Deshielded by directly attached oxygen. |

| C4, C10, C17 | C-q (Aromatic) | 135-144 | Quaternary aromatic carbons attached to other carbons. |

| C5, C6, C7, C8, C9 | CH (Aromatic) | 126-129 | Unsubstituted phenyl ring carbons. |

| C11, C13, C15 | CH (Aromatic) | 114-132 | Substituted phenyl ring, shifts determined by multiple SCS.[13] |

| C18, C19, C20, C21, C22 | CH (Aromatic) | 128-129 | Standard benzyloxy-phenyl carbons. |

| C12 | C-Br (Aromatic) | 115-120 | Shielding effect from bromine attachment.[21] |

| C16 | -OCH2- | ~71 | Benzylic carbon attached to oxygen.[20] |

| OCH3 | -OCH3 | ~52 | Methoxy carbon of the ester group. |

| C3 | -CH- | 45-50 | Methine carbon attached to two phenyl rings. |

| C2 | -CH2- | 40-45 | Methylene carbon alpha to the carbonyl. |

Advanced NMR Techniques for Structural Confirmation

While 1D 13C NMR provides a count of unique carbons and their chemical environments, unambiguous assignment requires advanced techniques.

DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments used to differentiate between CH, CH2, and CH3 groups.[22][23][24][25]

-

DEPT-90: This spectrum shows signals only for CH (methine) carbons. For our molecule, this would confirm the signals for C3 and the 13 aromatic CH carbons.

-

DEPT-135: This spectrum shows CH and CH3 carbons as positive peaks and CH2 carbons as negative peaks.[3] This would show C2 and C16 as negative signals, and the CH/CH3 carbons as positive signals. Quaternary carbons (like C1, C4, C10, C12, C14, C17) are absent in both DEPT-90 and DEPT-135 spectra.[3][23]

2D NMR Spectroscopy (HSQC and HMBC)

Two-dimensional NMR experiments are essential for mapping the connectivity of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[26][27] It provides a definitive link between the 1H and 13C spectra, confirming which proton signal corresponds to which carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart.[27][28][29] For example, an HMBC spectrum would show a correlation between the carbonyl carbon (C1) and the protons on C2 and the OCH3 group, confirming the ester fragment. It is the ultimate tool for piecing together the molecular puzzle.[30]

Caption: Workflow for complete structural elucidation.

Experimental Protocol: 13C NMR Data Acquisition

This protocol outlines the standard procedure for acquiring a high-quality 13C NMR spectrum.

5.1 Sample Preparation

-

Weighing: Accurately weigh approximately 50-100 mg of this compound. 13C NMR is significantly less sensitive than 1H NMR, requiring a more concentrated sample.[31]

-

Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.[31]

-

Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution is critical for high-quality spectra.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[32]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

5.2 Spectrometer Setup and Data Acquisition

-

Insertion: Wipe the outside of the NMR tube and carefully insert it into the spectrometer's sample spinner. Place the sample into the magnet.

-

Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the CDCl3 to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.[33]

-

Acquisition Parameters (Standard 1D 13C):

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with broadband proton decoupling.

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses is standard.

-

Number of Scans: Due to the low natural abundance of 13C, a large number of scans (e.g., 1024 or more) are typically accumulated to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are positive and absorptive.

-

Apply a baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

-

Conclusion

The 13C NMR analysis of this compound is a multi-faceted process that relies on a foundational understanding of chemical shift theory, substituent effects, and advanced spectroscopic techniques. By systematically predicting the chemical shifts of the 23 unique carbons and employing a logical workflow that includes 1D 13C, DEPT, and 2D correlation spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently undertake the structural elucidation of this and other similarly complex molecules, ensuring scientific rigor and accuracy in drug discovery and development.

References

-

13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

-

Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis. Available at: [Link]

-

DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]

-

DEPT 13C NMR Spectroscopy. Fiveable. Available at: [Link]

-

Introductory note on the 13C NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Available at: [Link]

-

A convenient and accurate method for predicting 13C chemical shifts in organic molecules. Magnetic Resonance in Chemistry. Available at: [Link]

-

DEPT: A tool for 13C peak assignments. Nanalysis. Available at: [Link]

-

DEPT 13C NMR Spectroscopy. Organic Chemistry | OpenStax. Available at: [Link]

-

DEPT NMR: Signals and Problem Solving. Chemistry Steps. Available at: [Link]

-

Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics. Available at: [Link]

-

Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. Available at: [Link]

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

-

Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry. Available at: [Link]

-

13C NMR Substituent Effects on para-Substituted Tolans. eGrove - University of Mississippi. Available at: [Link]

-

NMR Sample Preparation. University of Bath. Available at: [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]

-

Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available at: [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]

-

Classify the resonances in the 13C NMR spectrum of methyl propanoate, CH_.... Filo. Available at: [Link]

-

interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

-

Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]

-

Sample Preparation. University College London. Available at: [Link]

-

HSQC and HMBC. Columbia University. Available at: [Link]

-

Predicting C-NMR spectra from molecular structure. YouTube. Available at: [Link]

-

NMR Sample Preparation. Iowa State University. Available at: [Link]

-

Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Available at: [Link]

-

NMR Sample Requirements and Preparation. University of Arizona. Available at: [Link]

-

13C ; DEPT135 ; HSQC) and HRMS spectra. Supporting Information. Available at: [Link]

-

Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry. Available at: [Link]

-

How To Prepare And Run An NMR Sample. alwsci. Available at: [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

-

One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into OH bonds. The Royal Society of Chemistry. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

The standard 13C NMR spectrum of phenyl propanoate is shown here.... Pearson+. Available at: [Link]

-

c6cy02413k1.pdf. The Royal Society of Chemistry. Available at: [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. Journal of Chemical Sciences. Available at: [Link]

Sources

- 1. Classify the resonances in the 13C NMR spectrum of methyl propanoate, CH_.. [askfilo.com]

- 2. compoundchem.com [compoundchem.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. rsc.org [rsc.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Methyl propionate(554-12-1) 13C NMR [m.chemicalbook.com]

- 12. Ethyl 3-phenylpropionate(2021-28-5) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. connectsci.au [connectsci.au]

- 19. egrove.olemiss.edu [egrove.olemiss.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 24. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 25. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 26. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 27. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 28. nmr.oxinst.com [nmr.oxinst.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 32. ucl.ac.uk [ucl.ac.uk]

- 33. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

Mass spectrometry of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a compound of interest in medicinal chemistry and pharmaceutical development.[1] As a molecule incorporating multiple key functional groups—a methyl ester, a benzyloxy ether, a brominated aromatic ring, and a diphenylpropane backbone—its characterization demands a nuanced understanding of mass spectrometry principles. This document outlines the foundational concepts, predictable fragmentation pathways, and robust analytical protocols necessary for the unambiguous identification and structural elucidation of this compound. We delve into the rationale behind selecting specific ionization techniques and analytical platforms, offering field-proven insights to guide researchers in their experimental design and data interpretation.

Introduction: The Analytical Imperative

This compound serves as a valuable intermediate in the synthesis of complex bioactive molecules.[1] Its structural integrity and purity are paramount for downstream applications in drug discovery. Mass spectrometry (MS) stands as the definitive analytical tool for confirming its molecular weight and elucidating its structure with high sensitivity and specificity.

The complexity of the molecule presents a unique analytical challenge and opportunity. The presence of bromine provides a distinct isotopic signature, while the various bond types offer predictable fragmentation patterns that, when correctly interpreted, function as a structural fingerprint. This guide serves to deconstruct this complexity, providing a logical framework for its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Molecular Profile and Key Structural Features

A thorough mass spectrometric analysis begins with a complete understanding of the analyte's structure. The key features of the target molecule dictate its behavior in the mass spectrometer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₁BrO₃ | Derived from Structure |

| Monoisotopic Mass | 424.0674 g/mol | Calculated |

| Average Mass | 425.321 g/mol | Calculated |

| Key Functional Groups | Methyl Ester, Ether (Benzyloxy), Halogen (Bromine), Aromatic Rings | Structural Analysis |

The molecule's structure is characterized by several sites susceptible to ionization and subsequent fragmentation:

-

The Bromine Atom: The natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) creates a highly characteristic M+ and M+2 molecular ion cluster with a peak intensity ratio of approximately 1:1.[2][3] This is the most definitive preliminary indicator of the compound's presence in a mass spectrum.

-

The Benzyloxy Group: The ether linkage, particularly at a benzylic position, is prone to cleavage, leading to the formation of a very stable benzyl or tropylium cation.[4]

-

The Methyl Ester Group: This group can undergo characteristic fragmentations, such as α-cleavage or the loss of the methoxy group.[5]

-

The Propanoate Backbone: The carbon-carbon bonds of the main chain can cleave, particularly at positions that lead to the formation of stabilized carbocations.

Core Principles: Ionization and Analysis

The choice of ionization method is the most critical decision in the analytical workflow. It determines whether the primary goal is molecular weight confirmation or detailed structural elucidation.

Ionization Technique Selection: Hard vs. Soft Ionization

-

Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy (typically 70 eV) to the analyte molecule, inducing extensive and reproducible fragmentation.[4][6] While the molecular ion may be weak or absent, the resulting fragment ions provide a detailed structural fingerprint, making EI the gold standard for structural elucidation and library matching, commonly paired with GC.[7][8]

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a solution with minimal fragmentation.[9][10] It is ideal for confirming the molecular weight of the compound, as it typically produces a prominent protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ or [M+NH₄]⁺.[11] ESI is the premier ionization source for LC-MS, which avoids the need for high temperatures that could degrade the analyte.

Predicted Fragmentation Pathways (EI-MS)

Under Electron Ionization, the molecule is expected to fragment in a predictable manner, driven by the formation of the most stable ions. The following pathways are proposed as the primary routes of fragmentation.

-

Benzylic Cleavage (Pathway A): The most favored fragmentation is the cleavage of the C-O bond in the benzyloxy group. This yields a highly resonance-stabilized benzyl cation at m/z 91 . This is often a base peak or a very prominent peak in the spectra of benzylic compounds.[4][12]

-

Alpha-Cleavage at the Ester (Pathway B): Cleavage of the C-C bond adjacent to the carbonyl group is common for esters.[13] This can result in the loss of the methoxycarbonyl group (-COOCH₃) or the formation of an acylium ion.

-

Cleavage of the Propanoate Chain (Pathway C): Fragmentation can occur between the two phenyl-bearing carbons, leading to stabilized benzylic cations containing the brominated or non-brominated phenyl ring.

-

Loss of Methoxy Radical (Pathway D): A common fragmentation for methyl esters is the loss of ·OCH₃ (31 Da) from the molecular ion.[5]

-

McLafferty Rearrangement: A McLafferty rearrangement is not anticipated for this specific structure, as it lacks the requisite gamma-hydrogen relative to the carbonyl group.

Table 2: Summary of Predicted Key Fragments and Their m/z Values

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Structure / Origin | Pathway |

| 424 | 426 | Molecular Ion [M]⁺ | - |

| 393 | 395 | [M - ·OCH₃]⁺ | D |

| 365 | 367 | [M - ·COOCH₃]⁺ | B |

| 333 | 335 | [M - ·C₇H₇]⁺ (Loss of benzyl radical) | A |

| 285 | 287 | Cleavage of C-C bond in propanoate chain | C |

| 91 | - | Benzyl/Tropylium Cation [C₇H₇]⁺ | A |

| 59 | - | Methoxycarbonyl Cation [COOCH₃]⁺ | B |

Recommended Analytical Protocols

The following protocols provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for structural elucidation via the fragmentation fingerprint.

-

1. Sample Preparation:

-

1.1. Accurately weigh ~1 mg of the sample.

-

1.2. Dissolve in 1 mL of a high-purity solvent such as Ethyl Acetate or Dichloromethane.

-

1.3. Vortex to ensure complete dissolution. Perform serial dilutions as necessary to achieve a final concentration of ~10-100 µg/mL.

-

-

2. GC-MS Instrumentation and Conditions:

-

GC System: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 280°C.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 15°C/min to 300°C.

-

Final hold: Hold at 300°C for 5 minutes.

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.

-

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is superior for accurate molecular weight confirmation.

-

1. Sample Preparation:

-

1.1. Accurately weigh ~1 mg of the sample.

-

1.2. Dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water.

-

1.3. Vortex and filter through a 0.22 µm syringe filter into an LC vial.

-

1.4. Final concentration should be ~1-10 µg/mL.

-

-

2. LC-MS Instrumentation and Conditions:

-

LC System: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Column Temperature: 40°C.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

Start at 50% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

MS System: Q-TOF or Orbitrap mass spectrometer for high-resolution data.

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (can be increased to induce in-source fragmentation if desired).

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Scan Range: m/z 100-1000.

-

Data Interpretation: A Self-Validating Approach

A confident identification relies on the convergence of multiple pieces of evidence within the mass spectrum.

-

Step 1: Locate the Molecular Ion Cluster (ESI & EI): In either mode, the first step is to identify the pair of peaks separated by 2 m/z units with a ~1:1 intensity ratio, corresponding to [M]⁺ (m/z 424/426) in EI or [M+H]⁺ (m/z 425/427) in ESI. This confirms the presence of one bromine atom.[2]

-

Step 2: Identify Key High-Mass Fragments (EI): Look for fragments corresponding to logical neutral losses from the molecular ion. The loss of 31 Da (·OCH₃) to yield m/z 393/395 or the loss of 91 Da (·C₇H₇) to yield m/z 333/335 are strong indicators of the parent structure.

-

Step 3: Confirm the Benzyloxy Moiety (EI): The presence of a strong signal at m/z 91 is near-definitive evidence for the benzyl group.[12]

-

Step 4: Utilize High-Resolution Data (if available): With HRMS data from an LC-QTOF or Orbitrap, calculate the elemental composition of the parent ion and major fragments. The measured mass should be within 5 ppm of the theoretical mass for the proposed formula, providing the highest level of confidence in the assignment.

Conclusion